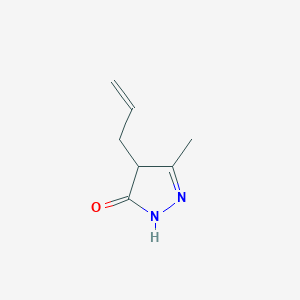
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI) is a heterocyclic organic compound with a pyrazolone core structure This compound is characterized by the presence of a pyrazole ring fused with a ketone group, along with methyl and propenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI) typically involves the cyclization of appropriate hydrazine derivatives with β-ketoesters. One common method includes the reaction of 3-methyl-2-butanone with hydrazine hydrate, followed by the addition of acrolein under controlled temperature and pH conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated temperature control systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding pyrazole derivatives with oxidized substituents.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The propenyl group can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation may involve alkyl halides under basic conditions.
Major Products:
Oxidation: Pyrazole derivatives with oxidized substituents.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-propenyl)
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-butenyl)
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-ethyl)
Comparison: Compared to similar compounds, 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI) is unique due to the presence of the propenyl group at the 4-position, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
3-methyl-4-prop-2-enyl-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-4-6-5(2)8-9-7(6)10/h3,6H,1,4H2,2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBODWONLBSICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

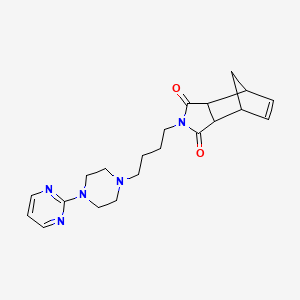
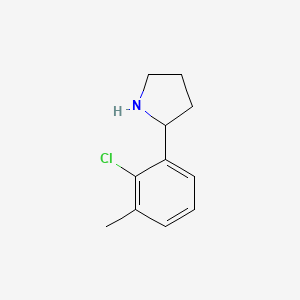
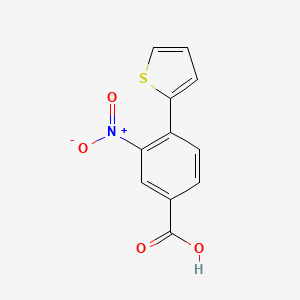
![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)




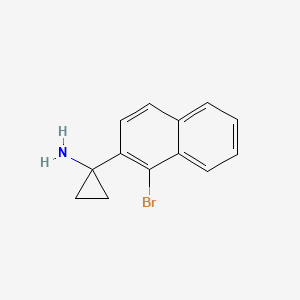
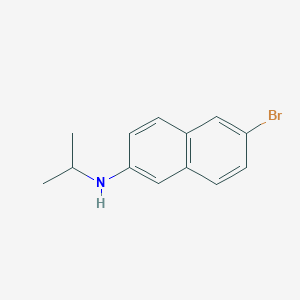

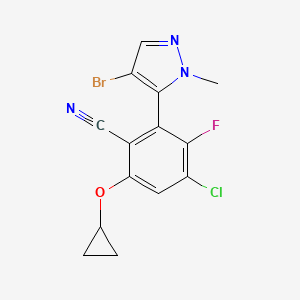
![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)
